molecular formula C7H4ClF3O2 B8771525 4-Chloro-2-(trifluoromethoxy)phenol

4-Chloro-2-(trifluoromethoxy)phenol

Cat. No. B8771525
M. Wt: 212.55 g/mol
InChI Key: QKIZTLYHDABESN-UHFFFAOYSA-N
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Patent
US08685977B2

Procedure details

A solution of copper(II)chloride dihydrate (37.2 mmol, 6.34 g) and lithium chloride (18.6 mmol, 788 mg) in DMF (60 mL) was heated to 80° C. before the addition of 2-(trifluoromethoxy)phenol (18.6 mmol, 4 g) dropwise. The reaction was stirred at 100° C. for 72 hours. After cooling, the reaction mixture was partitioned between EtOAc (60 mL) and water (120 mL), extracted with EtOAc (60 mL). The organic layer was washed with water (60 mL), dried over MgSO4, filtered and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting product with a gradient of 0-100% DCM in heptane to yield the title compound as a waxy solid (637 mg, 10%). This was used in the next step with no further purification.
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.34 g
Type
catalyst
Reaction Step One
Name
Yield
10%

Identifiers

REACTION_CXSMILES
[Cl-:1].[Li+].[F:3][C:4]([F:14])([F:13])[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12]>CN(C=O)C.O.O.[Cu](Cl)Cl>[Cl:1][C:10]1[CH:9]=[CH:8][C:7]([OH:12])=[C:6]([O:5][C:4]([F:13])([F:14])[F:3])[CH:11]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
788 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
4 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
6.34 g
Type
catalyst
Smiles
O.O.[Cu](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 100° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between EtOAc (60 mL) and water (120 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (60 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting product with a gradient of 0-100% DCM in heptane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)OC(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 637 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.